Clarithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, ] This binding interaction prevents the movement of ribosomes along messenger RNA, thereby disrupting the formation of polypeptide chains and inhibiting bacterial protein synthesis. [, ] Notably, clarithromycin demonstrates bactericidal activity against some bacteria, effectively killing them. [] Its mechanism of action involves both a direct antimicrobial effect and the modulation of inflammatory and immune responses. []
Clarithromycin is acid-stable, a property that distinguishes it from some other macrolides. [, ] This acid stability contributes to its favorable pharmacokinetic profile. []
Clarithromycin is utilized in research to treat various bacterial infections. In vitro studies have explored its use against Mycobacterium tuberculosis, particularly in multidrug-resistant cases. [] Research also focuses on its efficacy in managing Haemophilus influenzae and streptococcal infections. [, ] In animal models, clarithromycin has been investigated for treating experimental Mycobacterium chelonae keratitis. []
Scientists are exploring the use of drug delivery systems to enhance clarithromycin's effectiveness. One example involves encapsulating clarithromycin in bioadhesive microspheres to protect it from degradation in low pH environments, potentially improving its stability and delivery to target sites. [] Liposomal formulations of clarithromycin are being investigated for their potential in treating resistant Pseudomonas aeruginosa infections, especially in patients with cystic fibrosis. [] Research also includes using Kaempferia parviflora extracellular vesicles (KPEVs) as a delivery mechanism for clarithromycin to treat Helicobacter pylori infections. [, ]
Clarithromycin's role in preventing infections is another area of active research. Studies have assessed its efficacy as a prophylactic agent against disseminated Mycobacterium avium complex infection in patients with advanced AIDS. [] Additionally, research explores its potential as adjunctive antibiotic prophylaxis for non-elective cesarean deliveries. []
Clarithromycin is known to interact with other medications, and research is ongoing to understand these interactions. Studies have examined its potential to alter the pharmacokinetics of vinorelbine, a chemotherapy drug. [] The influence of clarithromycin on the pharmacokinetics and pharmacodynamics of oxycodone has also been investigated. []
Clarithromycin resistance is a growing concern, and research is dedicated to understanding the mechanisms and prevalence of resistance. Studies focus on identifying point mutations in the 23S rRNA gene of Helicobacter pylori, a major factor contributing to clarithromycin resistance. [, , , , , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6